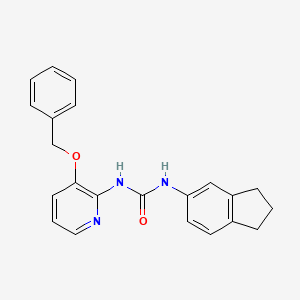

![molecular formula C9H7F2NO3 B2893216 2-[(3,4-Difluorophenyl)formamido]acetic acid CAS No. 315707-69-8](/img/structure/B2893216.png)

2-[(3,4-Difluorophenyl)formamido]acetic acid

Übersicht

Beschreibung

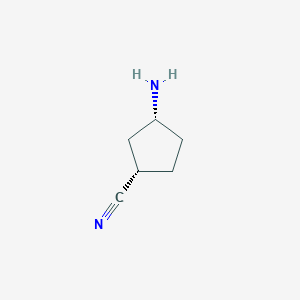

2-[(3,4-Difluorophenyl)formamido]acetic acid is a chemical compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The predicted melting point is 156.99°C, and the predicted boiling point is approximately 382.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3, and the predicted refractive index is n20D 1.53 .Wissenschaftliche Forschungsanwendungen

Fluorographic Detection in Polyacrylamide Gels

A fluorographic procedure utilizing acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was optimized. This method, compared to existing fluorographic procedures, offers several technical advantages, such as no need to pre-fix proteins in gels and the suitability for both agarose or acrylamide gels, providing a simple, sensitive, and efficient alternative for detecting radioactivity in gels (Skinner & Griswold, 1983).

Novel Organic Synthesis Methodologies

The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid underwent a one-pot reaction under Ugi conditions with primary amines and alkyl isocyanides. This process led to the creation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides in moderate to excellent yields, showcasing a versatile methodology for synthesizing complex organic molecules (Ghandi, Zarezadeh, & Taheri, 2010).

Environmental Applications: Water Purification

Near-UV illuminated suspensions of TiO2 were used to purify water by oxidizing various organic solutes including acetic acid. This study demonstrated that almost complete mineralization of these solutes can be achieved within 2-3 hours with sunlight, highlighting an efficient method for environmental remediation (Matthews, 1990).

Formylation Reactions in Organic Chemistry

The formylation of amino acids using acetic formic anhydride was explored, showing that N-formylamino acids can be obtained in satisfactory yields. This reaction, performed under mild conditions, provides a practical approach to synthesizing formylated amino acids (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).

Eigenschaften

IUPAC Name |

2-[(3,4-difluorobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c10-6-2-1-5(3-7(6)11)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACMYIIYUYPQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2893149.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)